molecular formula C18H12N2 B12536319 Benzonitrile, 4-[(1-azulenylmethylene)amino]- CAS No. 652142-30-8

Benzonitrile, 4-[(1-azulenylmethylene)amino]-

Cat. No.: B12536319
CAS No.: 652142-30-8
M. Wt: 256.3 g/mol
InChI Key: PENCJOFKUDTOKL-UHFFFAOYSA-N
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Description

Benzonitrile, 4-[(1-azulenylmethylene)amino]- is an aromatic compound characterized by the presence of a benzonitrile group and an azulenylmethyleneamino moiety. This compound is notable for its unique structure, which includes multiple aromatic rings and a nitrile group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-[(1-azulenylmethylene)amino]- typically involves the reaction of 4-aminobenzonitrile with azulenylmethylene compounds under specific conditions. One common method involves the use of a condensation reaction where the amino group of 4-aminobenzonitrile reacts with the aldehyde group of an azulenylmethylene compound. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of benzonitrile, 4-[(1-azulenylmethylene)amino]- may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining consistent quality. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-[(1-azulenylmethylene)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

Benzonitrile, 4-[(1-azulenylmethylene)amino]- has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzonitrile, 4-[(1-azulenylmethylene)amino]- involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler compound with a single nitrile group attached to a benzene ring.

    4-Aminobenzonitrile: Contains an amino group in addition to the nitrile group, making it a precursor for the synthesis of more complex derivatives.

    Azulenylmethylene Compounds: Compounds containing the azulenylmethylene moiety, which imparts unique properties to the molecules.

Uniqueness

Benzonitrile, 4-[(1-azulenylmethylene)amino]- is unique due to its combination of a benzonitrile group and an azulenylmethyleneamino moiety. This structure provides a distinct set of chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

652142-30-8

Molecular Formula

C18H12N2

Molecular Weight

256.3 g/mol

IUPAC Name

4-(azulen-1-ylmethylideneamino)benzonitrile

InChI

InChI=1S/C18H12N2/c19-12-14-6-10-17(11-7-14)20-13-16-9-8-15-4-2-1-3-5-18(15)16/h1-11,13H

InChI Key

PENCJOFKUDTOKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=CC(=C2C=C1)C=NC3=CC=C(C=C3)C#N

Origin of Product

United States

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